molecular formula C20H15FO4 B11167990 5-Ethyl-3-(3-fluoro-4-methoxyphenyl)furo[3,2-g]chromen-7-one

5-Ethyl-3-(3-fluoro-4-methoxyphenyl)furo[3,2-g]chromen-7-one

Cat. No.: B11167990
M. Wt: 338.3 g/mol
InChI Key: ANAXUOSCQHPKQQ-UHFFFAOYSA-N
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Description

5-ethyl-3-(3-fluoro-4-methoxyphenyl)-7H-furo[3,2-g]chromen-7-one is a synthetic organic compound that belongs to the class of furochromenones. This compound is characterized by its unique structure, which includes a furo[3,2-g]chromen-7-one core substituted with an ethyl group at the 5-position and a 3-fluoro-4-methoxyphenyl group at the 3-position. The presence of these substituents imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-ethyl-3-(3-fluoro-4-methoxyphenyl)-7H-furo[3,2-g]chromen-7-one typically involves a multi-step process. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of continuous flow reactors for efficient heat and mass transfer, as well as the use of high-throughput screening to identify optimal reaction conditions.

Chemical Reactions Analysis

Types of Reactions

5-ethyl-3-(3-fluoro-4-methoxyphenyl)-7H-furo[3,2-g]chromen-7-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions ortho or para to the methoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

5-ethyl-3-(3-fluoro-4-methoxyphenyl)-7H-furo[3,2-g]chromen-7-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-ethyl-3-(3-fluoro-4-methoxyphenyl)-7H-furo[3,2-g]chromen-7-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation .

Comparison with Similar Compounds

Similar Compounds

  • 3-ethyl-7H-furo[3,2-g]chromen-7-one
  • 5-ethyl-3-(4-methoxyphenyl)-7H-furo[3,2-g]chromen-7-one
  • 5-ethyl-3-(3-fluoro-phenyl)-7H-furo[3,2-g]chromen-7-one

Uniqueness

5-ethyl-3-(3-fluoro-4-methoxyphenyl)-7H-furo[3,2-g]chromen-7-one is unique due to the presence of both the 3-fluoro-4-methoxyphenyl group and the ethyl group, which impart distinct chemical and biological properties. This combination of substituents is not commonly found in other similar compounds, making it a valuable compound for further research and development.

Properties

Molecular Formula

C20H15FO4

Molecular Weight

338.3 g/mol

IUPAC Name

5-ethyl-3-(3-fluoro-4-methoxyphenyl)furo[3,2-g]chromen-7-one

InChI

InChI=1S/C20H15FO4/c1-3-11-7-20(22)25-19-9-18-14(8-13(11)19)15(10-24-18)12-4-5-17(23-2)16(21)6-12/h4-10H,3H2,1-2H3

InChI Key

ANAXUOSCQHPKQQ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=O)OC2=CC3=C(C=C12)C(=CO3)C4=CC(=C(C=C4)OC)F

Origin of Product

United States

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